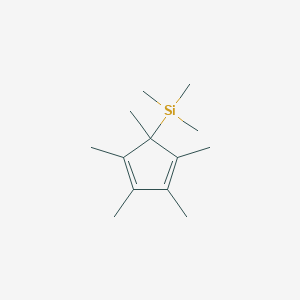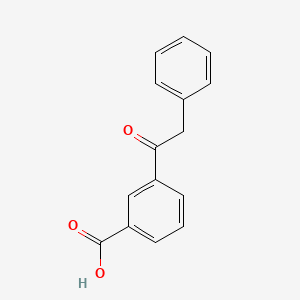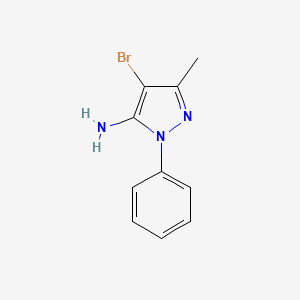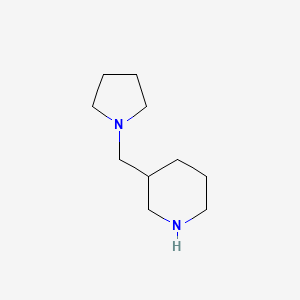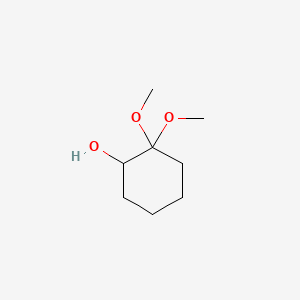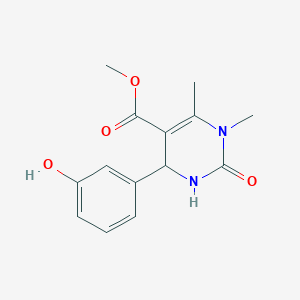
Methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" is a derivative of the tetrahydropyrimidine class, which is known for its biological activities. The structure of this compound includes a tetrahydropyrimidine ring, a methyl ester group, and a 3-hydroxyphenyl substituent. This class of compounds has been extensively studied for various pharmacological properties, including anticancer, antioxidant, and radioprotective activities.
Synthesis Analysis
The synthesis of tetrahydropyrimidine derivatives typically involves a Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. For instance, the synthesis of similar compounds has been reported using microwave irradiation, which provides a rapid and efficient method for the condensation of the starting materials . The use of catalysts such as Potassium tert-butoxide and iodine has also been documented to promote the reaction under solvent-free conditions, leading to high yields and good purity .
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives is characterized by the presence of a six-membered tetrahydropyrimidine ring. The dihedral angles between the planes of the substituent phenyl or hydroxyphenyl groups and the plane of the tetrahydropyrimidine ring are significant as they can influence the biological activity of these compounds . The crystal structure is often stabilized by hydrogen bonding, which can be crucial for the compound's stability and reactivity .
Chemical Reactions Analysis
Tetrahydropyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution and ring expansion. The reaction pathways can be influenced by the basicity and nucleophilicity of the reaction media . For example, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates can lead to different products depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the presence of different functional groups. Solvatomorphism, the ability of a compound to form different crystal structures with solvent molecules, has been observed in some derivatives . The thermal properties, including differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA), provide insights into the stability and decomposition patterns of these compounds .
科学的研究の応用
Antimicrobial Activity
Methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a pyrimidine derivative, has been studied for its antimicrobial properties. Shastri and Post (2019) investigated compounds derived from tetrahydropyrimidine, demonstrating significant antibacterial and antifungal activities (Shastri & Post, 2019).
Structural and Conformational Analysis
Memarian et al. (2013) conducted X-ray crystal structure analysis and density functional theory calculations on tetrahydropyrimidine derivatives. These studies provided insights into the molecular structure and conformation, revealing a quasi-boat conformation of the heterocyclic ring (Memarian et al., 2013).
Binding Interaction Studies
Pisudde et al. (2018) explored the binding interaction of tetrahydropyrimidine derivatives with bovine serum albumin (BSA), providing crucial information on the interaction mechanisms and thermodynamic properties. This research contributes to understanding the pharmacokinetics of these compounds (Pisudde, Tekade, & Thakare, 2018).
Thermodynamic Properties
Klachko et al. (2020) investigated the combustion energies and thermodynamic properties of tetrahydropyrimidine derivatives. This research is critical in understanding the stability and reactivity of these compounds (Klachko et al., 2020).
Ultrasound-Promoted Synthesis
Balaji et al. (2013) reported the ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives from tetrahydropyrimidine, highlighting a method that enhances the efficiency and selectivity of the synthesis process (Balaji et al., 2013).
Anti-Diabetic Activity
Bairagi et al. (2020) synthesized and tested tetrahydropyrimidine analogues for anti-hyperglycemic activity, using a diabetic rat model. This study contributes to the search for new anti-diabetic agents (Bairagi et al., 2020).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.
将来の方向性
This could involve potential applications of the compound, areas for further research, or ways to improve its synthesis or use.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
特性
IUPAC Name |
methyl 6-(3-hydroxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8-11(13(18)20-3)12(15-14(19)16(8)2)9-5-4-6-10(17)7-9/h4-7,12,17H,1-3H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTLCCHLQRUOLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386285 |
Source


|
| Record name | methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
CAS RN |
301319-88-0 |
Source


|
| Record name | methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

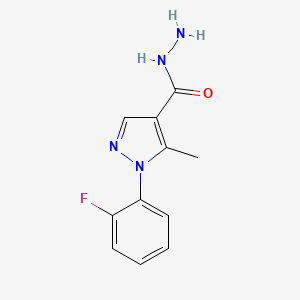
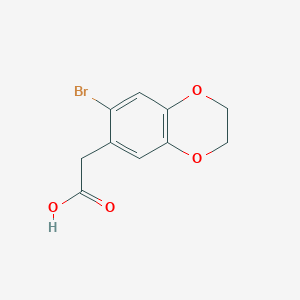
![N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine](/img/structure/B1334784.png)
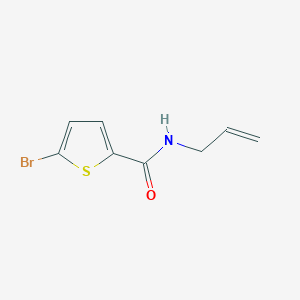
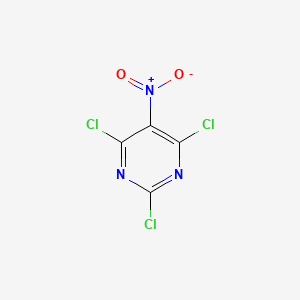
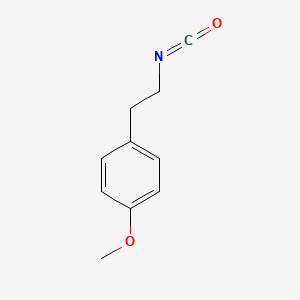
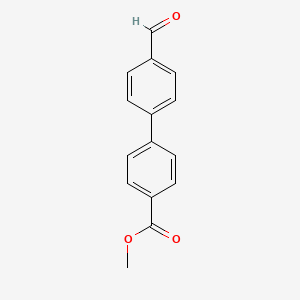
![2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1334810.png)
